molecular formula C4H4ClN3O2 B1470825 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid CAS No. 1781676-47-8

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid

Cat. No. B1470825
M. Wt: 161.55 g/mol
InChI Key: JMUYZQVFWRPREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid” is a chemical compound. Its molecular formula is C3H4ClN3 .


Molecular Structure Analysis

The molecular structure of “3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid” can be represented by the SMILES string ClC1=NN(C)C=N1 .


Chemical Reactions Analysis

The compound can interact with a diversity of hydrazines or hydrazine hydrochlorides to generate intermediates, which using microwave-assisted heating under controlled conditions to produce 3-amino-1,2,4-triazoles .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 103.510 . The InChI key is SPABSISQYPJJLD-UHFFFAOYSA-N .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
    • The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
    • Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
  • Organic Chemistry

    • 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles with a high number of .
    • This review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discover of new drug candidates .
  • Chemical Synthesis

    • “3-Chloro-1-methyl-1H-1,2,4-triazole” can be used in the synthesis of other complex chemical compounds . It’s often used as a building block in the synthesis of larger, more complex molecules .
    • For example, “Methyl-1H-1,2,4-triazole-3-carboxylate” can be synthesized from “5-amino-1,2,4-triazole-3-carboxylic acid” via esterification with methanol . This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
  • Cancer Research

    • Some 1,2,4-triazole derivatives have shown effective cytotoxic activity against various cancer cell lines . These compounds can inhibit the growth of cancer cells, making them potential candidates for anticancer drugs .
  • Material Sciences

    • 1,2,4-triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
  • Agrochemistry

    • Some 1,2,4-triazole derivatives are used in agrochemistry . They are used in the synthesis of various agrochemicals due to their unique structure and properties .

Safety And Hazards

The compound is classified as combustible solids . It does not have a flash point . It is recommended to avoid contact with skin and eyes, and ensure good ventilation during use .

properties

IUPAC Name

5-chloro-2-methyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-8-2(3(9)10)6-4(5)7-8/h1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUYZQVFWRPREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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